Cas no 2137482-59-6 (tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate)

tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate
- 2137482-59-6
- EN300-1141492
-
- インチ: 1S/C11H19N3O2/c1-8(14-6-5-13-7-14)9(12)10(15)16-11(2,3)4/h5-9H,12H2,1-4H3
- InChIKey: KMMKOFPDOUDVJD-UHFFFAOYSA-N
- ほほえんだ: O(C(C(C(C)N1C=NC=C1)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 225.147726857g/mol
- どういたいしつりょう: 225.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 70.1Ų
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141492-10g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 95% | 10g |
$6205.0 | 2023-10-26 | |
Enamine | EN300-1141492-0.5g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 95% | 0.5g |
$1385.0 | 2023-10-26 | |
Enamine | EN300-1141492-10.0g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1141492-0.1g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 95% | 0.1g |
$1269.0 | 2023-10-26 | |
Enamine | EN300-1141492-1.0g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1141492-0.05g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 95% | 0.05g |
$1212.0 | 2023-10-26 | |
Enamine | EN300-1141492-1g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 95% | 1g |
$1442.0 | 2023-10-26 | |
Enamine | EN300-1141492-2.5g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 95% | 2.5g |
$2828.0 | 2023-10-26 | |
Enamine | EN300-1141492-5g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 95% | 5g |
$4184.0 | 2023-10-26 | |
Enamine | EN300-1141492-0.25g |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate |
2137482-59-6 | 95% | 0.25g |
$1328.0 | 2023-10-26 |
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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4. Book reviews
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoateに関する追加情報
tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate: A Comprehensive Overview
The compound tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate, with the CAS number 2137482-59-6, is a significant molecule in the field of organic chemistry and drug discovery. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group, and an imidazole ring. The combination of these functional groups makes it a versatile compound with potential applications in various areas of research and development.
The imidazole ring, a key structural component of this compound, is known for its aromaticity and ability to form hydrogen bonds. This feature contributes to the compound's stability and reactivity. Recent studies have highlighted the importance of imidazole-containing compounds in medicinal chemistry, particularly in the design of bioactive molecules. For instance, researchers have explored the role of imidazole derivatives in modulating enzyme activity and targeting specific biological pathways.
The amino group present in tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate adds another layer of functionality to this compound. Amino groups are known for their ability to act as nucleophiles and participate in various chemical reactions, including amidation and alkylation. This makes the compound a valuable building block in organic synthesis. Furthermore, the tert-butyl ester group enhances the compound's solubility and stability, making it suitable for use in various experimental conditions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate. Researchers have developed novel methodologies that allow for the precise control of reaction conditions, ensuring high yields and purity. These methods often involve multi-component reactions or catalytic processes, which are highly desirable in modern drug discovery pipelines.
In terms of applications, this compound has shown promise in several areas. For example, it has been investigated as a potential lead compound in the development of new pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug design. Additionally, this compound has been used as a precursor for the synthesis of more complex molecules with enhanced bioactivity.
The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure, conformational flexibility, and potential binding modes with biological targets. These studies are crucial for guiding experimental efforts and optimizing the compound's properties for specific applications.
In conclusion, tert-butyl 2-amino-3-(1H-imidazol-1-yl)butanoate is a versatile and intriguing molecule with significant potential in organic chemistry and drug discovery. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a valuable tool for researchers across various disciplines. As ongoing research continues to uncover new applications and insights into its properties, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
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